N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 889948-57-6
VCID: VC14618456
InChI: InChI=1S/C26H20N6O4S/c1-36-19-12-14-21(23(15-19)32(34)35)28-24(33)16-37-26-30-29-25(31(26)18-8-3-2-4-9-18)22-13-11-17-7-5-6-10-20(17)27-22/h2-15H,16H2,1H3,(H,28,33)
SMILES:
Molecular Formula: C26H20N6O4S
Molecular Weight: 512.5 g/mol

N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.: 889948-57-6

Cat. No.: VC14618456

Molecular Formula: C26H20N6O4S

Molecular Weight: 512.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 889948-57-6

Specification

CAS No. 889948-57-6
Molecular Formula C26H20N6O4S
Molecular Weight 512.5 g/mol
IUPAC Name N-(4-methoxy-2-nitrophenyl)-2-[(4-phenyl-5-quinolin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C26H20N6O4S/c1-36-19-12-14-21(23(15-19)32(34)35)28-24(33)16-37-26-30-29-25(31(26)18-8-3-2-4-9-18)22-13-11-17-7-5-6-10-20(17)27-22/h2-15H,16H2,1H3,(H,28,33)
Standard InChI Key IBTIAJHKBFDPGF-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=NC5=CC=CC=C5C=C4)[N+](=O)[O-]

Introduction

N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a methoxy and nitro substituent on the phenyl ring, a triazole moiety, and a sulfanyl linkage. The presence of these groups suggests that it may interact with various biological targets through hydrogen bonding and hydrophobic interactions.

Structural Features

  • Methoxy Group: Enhances lipophilicity, which can improve cellular uptake.

  • Nitro Group: May play a role in reactivity and interaction with biological targets.

  • Triazole Moiety: Known for its stability and ability to participate in biological interactions.

  • Sulfanyl Linkage: Provides a site for potential modification or interaction.

Synthesis

The synthesis of this compound typically involves multiple steps, including reactions that form the triazole ring and introduce the sulfanyl linkage. Common reagents used in such syntheses include hydrogen peroxide for oxidation, catalytic hydrogenation or metal hydrides like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Biological Activity

The biological activity of N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may include:

  • Antimicrobial Properties: Potential to inhibit microbial growth.

  • Antifungal Properties: Possible activity against fungal pathogens.

  • Anticancer Properties: May inhibit specific enzymes or receptors involved in cancer pathways.

The quinoline moiety in the compound could enhance its bioactivity by providing additional binding sites or increasing lipophilicity, which can improve cellular uptake.

Potential Applications

This compound has potential applications in drug development, particularly as a lead compound for designing new pharmaceuticals targeting diseases such as cancer or infections caused by resistant pathogens. Its unique structure may also allow it to act as a molecular probe in biochemical studies.

Interaction Studies

Interaction studies involving this compound could focus on its binding affinity to specific enzymes or receptors relevant to therapeutic targets. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking studies could be employed to elucidate these interactions at the molecular level.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. These include other triazole-based compounds and quinoline derivatives, which have shown various biological activities.

Data Table: Potential Biological Activities

Biological ActivityPotential MechanismRelevance
AntimicrobialInhibition of microbial enzymesTreatment of infections
AntifungalDisruption of fungal cell wallTreatment of fungal infections
AnticancerInhibition of cancer-related enzymes or receptorsCancer therapy

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